N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-4-2-6-13(8-11)19-23(21,22)14-7-3-5-12(9-14)15(16,17)18/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFAXINTSLYNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acetylation: of the amine to introduce the acetyl group.
Sulfonation: to introduce the sulfonamide group.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity against various biological targets:
- Anticancer Activity : Similar sulfonamide derivatives have shown significant inhibitory effects against cancer cell lines, particularly through the inhibition of carbonic anhydrase IX (CA IX). Studies indicate that compounds with similar structures can induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM .
- Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis pathways, which is critical for DNA synthesis in bacteria . Research indicates potential activity against both Gram-positive and Gram-negative bacteria.
Biological Probes
The compound may serve as a probe for studying biological pathways due to its ability to interact with specific enzymes or receptors. Its trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable tool in biochemical research.
Material Science
In industrial applications, this compound can be utilized as an intermediate in the synthesis of new materials or chemicals. Its unique chemical structure allows for modifications that can lead to novel properties beneficial in material science.
Anticancer Studies
Recent studies have highlighted the anticancer properties of similar sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition against MDA-MB-231 cells, leading to increased apoptosis rates .
Antimicrobial Effectiveness
Research has shown that sulfonamides exhibit broad-spectrum antimicrobial activity. A study evaluating various derivatives found that certain compounds effectively inhibited bacterial growth by targeting folate synthesis pathways .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl or Trifluoromethoxy Groups
Key Observations :
- Lipophilicity : The acetyl group in the target compound reduces lipophilicity compared to the trimethyl-substituted analogue (from ), which may influence blood-brain barrier penetration .
Analogues with Varied Sulfonamide Substituents
Key Observations :
- Flexibility vs. Rigidity : Compound 4’s trifluorobutane chain introduces conformational flexibility, contrasting with the rigid acetylphenyl group in the target compound. This flexibility may reduce target specificity .
Physicochemical Properties
Key Observations :
Biological Activity
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines or anilines. The presence of trifluoromethyl and acetyl groups enhances the compound's lipophilicity and biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar sulfonamide derivatives. For instance, compounds with a benzenesulfonamide structure have demonstrated significant inhibitory effects against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. The mechanism often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
- Inhibition Studies : Compounds structurally related to this compound exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating potent anti-proliferative effects .
- Apoptosis Induction : Notably, certain derivatives were shown to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive cells, suggesting effective mechanisms for triggering programmed cell death .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. They act by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways.
- Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, effectively disrupting DNA synthesis in bacteria .
- Activity Spectrum : Research indicates that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., acetyl proton at ~2.5 ppm, aromatic protons in the 7.0–8.5 ppm range) and confirm sulfonamide linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHFNOS at m/z 348.0521) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
How do structural modifications at the acetyl or trifluoromethyl groups influence the compound’s biological activity, particularly in targeting proteins like TRPV1?
Advanced Research Focus
The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the acetylphenyl moiety may modulate binding affinity. For TRPV1 antagonists, substituent bulkiness (e.g., cycloheptyl or adamantyl groups) improves potency by occupying hydrophobic pockets . Comparative studies with analogs (e.g., replacing -CF with -Cl or -Br) reveal steric and electronic effects on IC values. Computational docking (e.g., AutoDock Vina) can map interactions with TRPV1’s vanilloid-binding site .
What strategies can resolve contradictions in spectroscopic data observed during the characterization of this compound?
Q. Advanced Research Focus
- Cross-Validation : Combine H-C HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use N-labeled sulfonamides to confirm N–H environments via H-N HMBC .
- Dynamic NMR : Analyze temperature-dependent line broadening to identify rotameric equilibria in the sulfonamide group .
What computational tools are recommended for modeling the solvation effects and pharmacokinetic properties of this sulfonamide?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solvation free energy (ΔG) using explicit solvent models (e.g., TIP3P water) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), permeability (Caco-2 assay), and cytochrome P450 inhibition risks based on structural fragments .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC-UV at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C typical for sulfonamides) .
What role does the sulfonamide group play in mediating intermolecular interactions in co-crystal formulations?
Advanced Research Focus
The sulfonamide’s -SONH- moiety forms robust hydrogen bonds with co-formers (e.g., carboxylic acids or amines). Crystal engineering studies using Hirshfeld surface analysis quantify interaction motifs (e.g., N–H···O vs. C–H···F contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
